molecular formula C11H12ClN3 B8569834 3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

3-(4-Chlorobenzyl)-1-methyl-1H-pyrazol-5-ylamine

Cat. No. B8569834
M. Wt: 221.68 g/mol
InChI Key: FOSOEMUSRFWQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

A solution of 4-(4-chlorophenyl)-3-oxo-butyronitrile (Preparation 96, 2.2 g, 11 mmol) and N-methylhydrazine (1.94 mL, 36.5 mmol) in EtOH (40 mL, 800 mmol) was heated at 100° C. in a 40 mL vial (the reaction was split into 2 equal batches). After 20 h, the reaction mixture was cooled to rt and concentrated in vacuo. The residue was purified on the Isco (40 g SiO2, hexanes to ethyl acetate) to afford the title compound as an off-white solid (1.83 g, 69%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=O)[CH2:10][C:11]#[N:12])=[CH:4][CH:3]=1.[CH3:14][NH:15][NH2:16].CCO>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:10]=[C:11]([NH2:12])[N:15]([CH3:14])[N:16]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(CC#N)=O
Name
N-methylhydrazine
Quantity
1.94 mL
Type
reactant
Smiles
CNN
Name
Quantity
40 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was split into 2 equal batches)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on the Isco (40 g SiO2, hexanes to ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(CC2=NN(C(=C2)N)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.